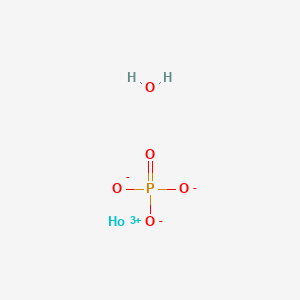

Holmium(3+);phosphate;hydrate

Description

Holmium(III) phosphate hydrate (HoPO₄·xH₂O) is a rare-earth phosphate compound characterized by its insolubility in water and stability under standard conditions. Its molecular weight is 259.9 g/mol (anhydrous basis), and it typically exists as a hydrated form, though the exact number of water molecules (x) may vary depending on synthesis conditions . The compound is synthesized via precipitation methods, often involving the reaction of holmium salts (e.g., HoCl₃) with phosphate sources (e.g., Na₂HPO₄) under controlled pH . Key applications include:

Properties

IUPAC Name |

holmium(3+);phosphate;hydrate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Ho.H3O4P.H2O/c;1-5(2,3)4;/h;(H3,1,2,3,4);1H2/q+3;;/p-3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTNXTUAXQGCRCR-UHFFFAOYSA-K | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.[O-]P(=O)([O-])[O-].[Ho+3] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H2HoO5P | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.92 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Other Lanthanide Phosphates

Holmium(III) phosphate hydrate shares structural and chemical similarities with other rare-earth phosphates (e.g., GdPO₄, YbPO₄). Key differences arise from ionic radii and electronic configurations of the lanthanide ions:

Key Insight : The smaller ionic radius of Yb³⁺ compared to Ho³⁺ results in higher lattice energy, enhancing thermal stability in YbPO₄ .

Comparison with Other Holmium Compounds

Holmium(III) phosphate hydrate differs significantly from other holmium salts in solubility, reactivity, and applications:

Electrochemical and Spectroscopic Behavior

- Electrochemical Synthesis : Unlike Ho-Ni/Co/Fe intermetallics (synthesized via molten salt electrolysis ), HoPO₄ is typically prepared by aqueous precipitation due to its insolubility.

- Spectroscopy : Ho³⁺ in phosphate glass shows an "alexandrite effect," where transmitted light color shifts under different sources (e.g., fluorescent vs. incandescent) due to selective absorption bands . This property is absent in carbonate or nitrate forms.

Research Findings and Data Tables

Dissolution Behavior in Acidic Conditions

Under pH < 1.2, HoPO₄ dissolves congruently, releasing Ho³⁺ and H₃PO₄(aq) . This contrasts with holmium hydroxide (Ho(OH)₃), which forms insoluble precipitates at higher pH .

Optical Performance in Phosphate Matrices

| Property | HoPO₄·xH₂O | Ho³⁺-Doped Metaphosphate Glass |

|---|---|---|

| Fluorescence Intensity | Low | Moderate (argon laser-excited) |

| Color Shift Mechanism | Absorption-based | Absorption-based |

| Peak Emission Wavelength | 550 nm | 550 nm (green) |

Note: The metaphosphate glass (Ho(PO₃)₃) exhibits stronger color variability due to its amorphous structure .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.